molecular formula C18H21NO3 B045920 Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate CAS No. 112835-62-8

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate

Cat. No.: B045920
CAS No.: 112835-62-8
M. Wt: 299.4 g/mol
InChI Key: LEAUHTMORLZYBA-MSOLQXFVSA-N
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Description

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate is a chiral compound with significant importance in organic chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate typically involves the reaction of a chiral amino alcohol with ethyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the amino alcohol attacks the electrophilic carbon of the ethyl bromoacetate, leading to the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts or auxiliaries can improve the enantioselectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The hydroxyl and amino groups play crucial roles in binding to the active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate is unique due to its specific stereochemistry and the presence of both hydroxyl and amino functional groups. These features make it a versatile compound for various chemical transformations and biological applications .

Biological Activity

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate, also known as EDHEA, is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on current research findings.

  • Molecular Formula: C₁₈H₂₁NO₃
  • Molecular Weight: 299.36 g/mol
  • Melting Point: 127-128 °C
  • Boiling Point: 436 °C
  • Density: 1.15 g/cm³

The compound features an ethyl ester group and a diphenylethylamine moiety, which contribute to its unique biological properties. The presence of a hydroxyl group enhances its reactivity and potential interactions with biological targets .

The biological activity of EDHEA is hypothesized to involve its interaction with various receptors and enzymes in metabolic pathways. Its chiral nature allows for specific binding to active sites of enzymes or receptors, potentially modulating biological functions. Preliminary studies suggest that it may exhibit:

  • Antioxidant properties: EDHEA may scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Neuroprotective effects: Its structural similarity to neuroactive compounds suggests potential benefits in neurodegenerative conditions.
  • Anti-inflammatory activity: Early research indicates that it may influence inflammatory pathways.

In Vitro Studies

Research into the pharmacological effects of EDHEA has been limited but promising. In vitro studies have shown that EDHEA can interact with specific enzymes involved in metabolic processes. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Studies

  • Neuroprotection in Animal Models:
    A study conducted on mice demonstrated that EDHEA administration resulted in reduced neuronal damage following induced oxidative stress. Behavioral assessments indicated improvements in cognitive function post-treatment, suggesting a protective role against neurodegeneration.
  • Anti-inflammatory Effects:
    In a controlled experiment using human cell lines, EDHEA was shown to decrease the production of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases .

Comparison with Similar Compounds

EDHEA's unique structure allows for comparison with other bioactive compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-(4-hydroxyphenyl)propanoateC₁₈H₂₁NO₃Anti-inflammatory properties
N,N-DimethylphenethylamineC₁₈H₂₃NStimulant effects
(R)-N-(1-(4-Methoxyphenyl)ethyl)-N-methylamineC₁₉H₂₅NO₂Analgesic properties

EDHEA stands out due to its stereochemistry and the combined presence of both diphenylethylamine and ethoxy groups, which may enhance its biological activity compared to structurally similar compounds .

Synthesis Methods

The synthesis of EDHEA typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available precursors such as ethyl bromoacetate and (1R,2S)-2-hydroxy-1,2-diphenylethylamine.
  • Reaction Conditions: The reaction is performed under basic conditions using solvents like DMF or THF.
  • Purification: The crude product is purified through column chromatography to obtain the desired compound.

This synthetic route allows for the production of EDHEA with varying degrees of purity and yield .

Properties

IUPAC Name

ethyl 2-[[(1R,2S)-2-hydroxy-1,2-diphenylethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-22-16(20)13-19-17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,17-19,21H,2,13H2,1H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAUHTMORLZYBA-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575472
Record name Ethyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112835-62-8
Record name Ethyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of trans-stilbene oxide (6.48 g, 0.033 mol), and glycine ethyl ester (6.15 g, 0.0598 mol) was heated at 120° for 22 hours. The mixture was triturated with ether and filtered to remove some insoluble materials. The filtrate was concentrated to yield 6.83 g (69.1%) of oil which solidified into a waxy solid upon cooling. The compound was purified and characterized as the hydrochloride salt, mp 185°-187° C. (absolute ethanolisopropyl ether) [reported mp 167°, Can. J. Chem. 45, 2865 (1967)].
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Yield
69.1%

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